Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
The compound contains a 4-hydroxy-3-methoxyphenyl group, which is a common structure in many bioactive compounds. For instance, it is found in 3-Methoxy-4-hydroxyphenylglycol (MHPG), a metabolite of norepinephrine degradation .
Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, a related compound, undergoes rapid conversion into conjugates after oral administration .Scientific Research Applications
Synthesis and Chemical Analysis
- Synthesis Techniques : The compound is synthesized using various techniques. For example, Begum and Vasundhara (2009) described the preparation of similar dihydropyrimidine derivatives, emphasizing their crystal structure analysis, which is crucial for understanding chemical properties and potential applications Begum & Vasundhara, 2009.
- Catalytic Abilities in Synthesis : The catalytic abilities of certain compounds, like l-proline nitrate in ionic liquids, have been tested for the synthesis of pyrimidine derivatives. This includes compounds similar to the one , indicating their potential utility in facilitating chemical reactions Cahyana, Liandi, & Anwar, 2022.
Pharmacological Research
- Antihypertensive Activity : Fazylov et al. (2016) synthesized ethyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives, assessing their hypotensive activity. This highlights a potential pharmacological application in managing blood pressure Fazylov et al., 2016.
- Anticancer Properties : A study by Ibrahim et al. (2017) focused on the cyclization of a Biginelli Adduct similar to the compound , reporting its moderate anticancer activity against human breast cancer cells. This suggests a potential application in cancer treatment Ibrahim et al., 2017.
Biophysical Interactions
- Binding Analysis : Pisudde et al. (2018) conducted a study on the binding interaction of pyrimidine derivatives with bovine serum albumin. Understanding such interactions can be crucial for drug design and pharmacokinetics Pisudde, Tekade, & Thakare, 2018.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-8(2)22-15(20)13-9(3)17-16(23)18-14(13)10-5-6-11(19)12(7-10)21-4/h5-8,14,19H,1-4H3,(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWGOIZSJDMFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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